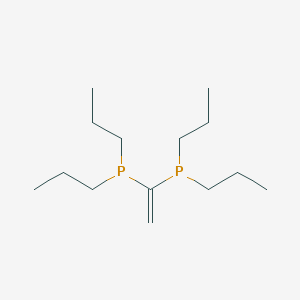

Phosphine, ethenylidenebis[dipropyl-

Descripción

Significance of Bisphosphine Ligands in Contemporary Catalysis and Coordination Chemistry

Bisphosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. prochemonline.com These bidentate ligands coordinate to a metal center through two phosphorus atoms, forming a stable chelate ring. This chelation effect enhances the stability of the resulting metal complexes compared to those with monodentate phosphine (B1218219) ligands. The versatility of bisphosphines arises from the tunable nature of their steric and electronic properties, which can be precisely modified by altering the substituents on the phosphorus atoms and the nature of the bridging backbone. prochemonline.comgessnergroup.com

These ligands are indispensable in a wide array of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations, where they are crucial for achieving high efficiency and selectivity. prochemonline.comdal.carsc.org The geometry enforced by the bisphosphine ligand, particularly the P-M-P bond angle (the bite angle), can directly influence the stability of catalytic intermediates and the energy barriers of transition states, thereby steering the reaction towards the desired product. rsc.org The ability of phosphines to donate electron density to metal centers stabilizes the complex and modulates the metal's reactivity, making them essential tools for the rational design of catalysts for fine chemical synthesis and industrial processes. prochemonline.comgessnergroup.com

Unique Structural and Electronic Features of Ethenylidene-Bridged Diphosphine Systems

The presence of a carbon-carbon double bond in the backbone of ethenylidene-bridged diphosphines introduces a level of rigidity and specific electronic characteristics not found in many other diphosphine ligand families. This olefinic bridge can actively participate in the chemistry of the metal center, a behavior known as metal-ligand cooperation. nih.gov In some instances, the olefinic backbone can act as a reversible hydrogen atom acceptor or participate directly in C-C coupling reactions, demonstrating the bifunctional nature of the ligand. nih.gov

Ethenylidene-bridged diphosphines are structurally distinct from their saturated and aryl-bridged counterparts, leading to different chemical behaviors.

Saturated Bridges: Ligands with saturated backbones (e.g., ethane-1,2-diyl as in dppe) are generally more flexible. The free rotation around the C-C single bonds allows them to adopt a wider range of conformations and bite angles to accommodate the geometric preferences of different metal centers. cmu.edu In contrast, the C=C double bond in ethenylidene systems restricts this rotation, resulting in a more rigid and planar ligand backbone.

Aryl Bridges: Aryl-bridged ligands, such as those with a phenylene linker, also possess a rigid framework. However, the electronic communication between the phosphorus atoms occurs through the aromatic π-system. Ethenylidene-bridged systems also allow for electronic delocalization through their π-system, but the nature of this conjugation is different from that of an aromatic ring, potentially leading to unique redox properties in their metal complexes. uni-konstanz.de The vinyl group itself can also coordinate to the metal or undergo reactions, a feature not typically available to simple aryl bridges. acs.org

The bite angle is a critical parameter in ligand design, as it significantly impacts the catalytic activity and selectivity of a metal complex. rsc.orgwikipedia.org The rigid nature of the ethenylidene backbone imposes strong geometric constraints on the resulting metal complex.

The P-M-P angle is largely predetermined by the geometry of the C=C double bond. This leads to a wider natural bite angle compared to ligands with short, saturated backbones like ethane-1,2-diyl, which typically form five-membered chelate rings with bite angles around 90°. cmu.eduwikipedia.org Ligands with wider bite angles (often >110°) can favor specific geometries in catalytic intermediates, for example, by preferentially occupying equatorial sites in a trigonal bipyramidal complex, which can be crucial for controlling regioselectivity in reactions like hydroformylation. wikipedia.orgchemeurope.com

While the backbone is rigid, some flexibility can exist, defined as the range of bite angles accessible within a certain energy penalty (e.g., 3 kcal/mol) from the minimum energy conformation. cmu.edu However, compared to ligands with longer, saturated alkyl chains, the flexibility of ethenylidene-bridged systems is considerably lower. This rigidity can be advantageous, as it reduces the number of possible conformations of the catalyst, potentially leading to higher selectivity.

| Ligand Type | Typical Backbone | Flexibility | Typical Natural Bite Angle |

| Saturated (short) | -CH₂-CH₂- | High | ~85-90° |

| Saturated (long) | -(CH₂)₃-, -(CH₂)₄- | Very High | 90-110° |

| Aryl-Bridged | o-phenylene | Rigid | ~100° |

| Ethenylidene-Bridged | -CH=CH- | Rigid | >110° |

Historical Development and Academic Trajectories of Olefin Diphosphine Pincer Ligands

The concept of pincer ligands, which bind to a metal center in a tridentate, meridional fashion, has been a major focus of coordination chemistry for decades. The incorporation of an olefin as the central donor atom in a diphosphine pincer ligand (often denoted PC=CP) is a more recent development. nih.govacs.org Early work on olefin-phosphine ligands demonstrated their ability to coordinate with group 10 metals, sometimes forming monoanionic κ³-PCP complexes where the metal is in a +2 oxidation state. acs.org

The academic trajectory has shifted towards exploring the concept of metal-ligand cooperation, where the olefinic backbone is not merely a passive linker but an active participant in chemical transformations. nih.gov Research has shown that these ligands can act as reversible H-atom acceptors, facilitating bond activation. nih.gov For example, nickel complexes with olefin diphosphine pincer ligands have been shown to engage in the cooperative and reversible C-H bond activation of terminal alkynes. nih.gov This bifunctional behavior opens up new reaction pathways and is a key driver for the ongoing development of these ligands. The evolution from simple Ziegler-Natta catalysts to more sophisticated, well-defined late transition metal systems, including those with phosphine-based ligands, highlights the continuous search for catalysts that offer greater control over polymer structure and can tolerate polar functional groups. researchgate.net

Academic Research Objectives and Scope for Phosphine, Ethenylidenebis[dipropyl-

While extensive literature exists for ethenylidenebis[diphenylphosphine], specific research on Phosphine, ethenylidenebis[dipropyl-] is less documented, suggesting it is a compound for specialized investigation. The academic objectives for studying this specific ligand can be inferred from the known effects of alkyl substituents on phosphine ligands and the properties of the ethenylidene backbone.

The primary research objective would be to investigate its performance as a ligand in homogeneous catalysis and to characterize the properties of its coordination complexes. The dipropyl groups confer distinct electronic and steric properties compared to the more common diphenyl or di-tert-butyl analogues.

Electronic Effects: The propyl groups are electron-donating alkyl groups. This increases the electron density on the phosphorus atoms, making the ligand a stronger σ-donor compared to its phenyl-substituted counterparts. This enhanced donor strength can influence the stability and reactivity of the metal center, potentially leading to higher catalytic activity in certain reactions.

Steric Effects: The steric bulk of the dipropyl groups is intermediate between the smaller dimethyl and the much larger di-tert-butyl or dicyclohexyl groups. This specific steric profile would influence the coordination sphere around the metal center, affecting substrate approach and product selectivity.

The scope of research would likely involve:

Synthesis and Coordination Chemistry: Developing efficient synthetic routes to the pure ligand and studying its coordination behavior with various transition metals (e.g., Nickel, Palladium, Rhodium, Iridium). nih.govnih.govmdpi.com This would involve characterizing the resulting complexes using techniques like NMR spectroscopy and X-ray crystallography to determine their precise structures, including bond lengths and the crucial P-M-P bite angle.

Catalytic Applications: Evaluating the performance of its metal complexes in catalytic reactions where ligand properties are known to be critical. This could include palladium-catalyzed cross-coupling reactions, nickel-catalyzed reactions, or rhodium-catalyzed hydroformylation. dal.canih.gov The goal would be to see how the unique electronic/steric profile of the dipropylphosphine moieties, combined with the rigid ethenylidene backbone, translates into catalytic activity, selectivity (e.g., regio- or enantioselectivity), and catalyst lifetime.

Mechanistic Studies: Investigating the role of the ligand in catalytic cycles, including probing for potential metal-ligand cooperation involving the ethenylidene backbone.

| Phosphine Substituent | Electronic Character | Relative Steric Bulk (Cone Angle) | Potential Research Focus |

| Phenyl (-Ph) | Electron-withdrawing (π-acceptor) | Moderate (~145°) | Benchmark for comparison |

| tert-Butyl (-tBu) | Strongly Electron-donating | Large (~182°) | High activity in sterically demanding reactions |

| Propyl (-Pr) | Electron-donating | Moderate (~132°) | Balancing steric accessibility and high electron density |

Structure

3D Structure

Propiedades

Número CAS |

686353-31-1 |

|---|---|

Fórmula molecular |

C14H30P2 |

Peso molecular |

260.34 g/mol |

Nombre IUPAC |

1-dipropylphosphanylethenyl(dipropyl)phosphane |

InChI |

InChI=1S/C14H30P2/c1-6-10-15(11-7-2)14(5)16(12-8-3)13-9-4/h5-13H2,1-4H3 |

Clave InChI |

FVANKRFHWXOJDL-UHFFFAOYSA-N |

SMILES canónico |

CCCP(CCC)C(=C)P(CCC)CCC |

Origen del producto |

United States |

Synthetic Methodologies for Phosphine, Ethenylidenebis Dipropyl and Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

The design of a successful synthesis for a target molecule like Phosphine (B1218219), ethenylidenebis[dipropyl- hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors.

Approaches to Constructing the Ethenylidene Bridging Unit

The central C=C double bond of the ethenylidene bridge is a key structural feature. Retrosynthetically, this can be disconnected in several ways. One common strategy involves the Wittig reaction or its variants, where a phosphorus ylide reacts with a carbonyl compound. rsc.org Another powerful approach is the palladium-catalyzed cross-coupling of vinyl halides or triflates with appropriate phosphorus-containing nucleophiles. mdpi.com

A plausible retrosynthetic disconnection for the ethenylidenebis[phosphine] scaffold would involve breaking the two P-C bonds, leading to a di-anionic ethenylidene equivalent and two electrophilic dipropylphosphine species, or more practically, a di-electrophilic ethene derivative and a dipropylphosphine nucleophile. A common precursor for the ethenylidene unit is 1,1-dichloroethene or a related 1,1-dihaloalkene.

Introduction of Dipropylphosphine Moieties

The dipropylphosphine groups can be introduced through several established methods. nih.gov A primary route involves the reaction of a dipropylphosphine nucleophile with an electrophilic carbon center. This nucleophile can be generated in situ from dipropylphosphine (Pr₂PH) by deprotonation with a strong base like an organolithium reagent or a metal amide. nih.gov

Alternatively, chlorodipropylphosphine (Pr₂PCl) can serve as an electrophile, reacting with a nucleophilic carbon species. The synthesis of such chlorodialkylphosphines can be achieved from phosphorus trichloride (B1173362) and a Grignard reagent, although this route requires careful stoichiometric control to avoid the formation of tertiary phosphines. acs.org A more reliable method often proceeds through the corresponding phosphine oxide, which can be synthesized on a large scale and subsequently reduced. acs.org

Reaction Pathways and Optimization of Synthetic Conditions

The successful synthesis of Phosphine, ethenylidenebis[dipropyl- requires careful optimization of reaction conditions to maximize yield and purity.

Investigation of Solvent Effects, Temperature Control, and Reagent Ratios

The choice of solvent is critical. Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are typically employed for reactions involving organometallic reagents to prevent quenching of the nucleophiles. Temperature control is equally important; reactions involving the formation of lithium phosphides are often initiated at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion. acs.org

The stoichiometry of the reagents must be precisely controlled. For instance, when reacting a dihaloalkene with a lithium dialkylphosphide, a molar ratio of approximately 1:2 is theoretically required. However, in practice, a slight excess of the phosphide (B1233454) may be used to ensure complete conversion of the electrophile.

Table 1: Representative Reaction Conditions for the Synthesis of a Diphosphine Analogue

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for organometallic reagents, aprotic. |

| Temperature | -78 °C to Room Temperature | Controls initial reactivity, allows for reaction completion. |

| Base | n-Butyllithium | Effective for deprotonating secondary phosphines. |

| Reagent Ratio | 1.05 : 1 (Phosphide : Dihaloalkene) | Ensures complete consumption of the electrophile. |

Challenges and Strategies for Yield Improvement and Purity

A significant challenge in the synthesis of phosphines is their susceptibility to oxidation to the corresponding phosphine oxides. nih.gov This necessitates the strict use of inert atmosphere techniques, such as working under nitrogen or argon, and employing degassed solvents.

To circumvent issues with the handling of air-sensitive phosphines, a common strategy is to synthesize the more stable phosphine oxide or phosphine-borane adduct first, followed by a final deprotection/reduction step. nih.gov The reduction of phosphine oxides can be achieved using various reducing agents, with trichlorosilane (B8805176) being a widely used and effective option that proceeds with retention of configuration. liv.ac.uk

Another challenge can be the formation of byproducts from over-alkylation or side reactions. researchgate.net Careful, slow addition of reagents and maintaining optimal temperatures can help to minimize these issues.

Advanced Purification and Isolation Techniques

The purification of the final phosphine product is crucial for its subsequent use in catalysis. Due to the air-sensitivity of phosphines, purification must also be conducted under an inert atmosphere.

Common purification methods include:

Distillation: For liquid phosphines, vacuum distillation can be an effective method for separating the product from non-volatile impurities.

Crystallization: If the phosphine is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used, but care must be taken as these stationary phases can sometimes promote oxidation. Deactivated silica or alumina is often preferred. researchgate.net High-performance countercurrent chromatography (HPCCC) has also emerged as a powerful technique for separating phosphine oxides from reaction mixtures. nih.gov

For phosphines that are difficult to purify directly, conversion to a stable derivative like a phosphine sulfide (B99878) can be an option. After purification of the sulfide, the phosphine can be regenerated by reduction.

Table 2: Comparison of Purification Techniques for Phosphines

| Technique | Advantages | Disadvantages |

| Vacuum Distillation | Effective for volatile compounds, scalable. | Not suitable for non-volatile or thermally unstable compounds. |

| Crystallization | Can provide very high purity. | Dependent on the compound being a solid, potential for material loss. |

| Column Chromatography | Good for separating complex mixtures. | Potential for oxidation on the stationary phase, can be time-consuming. |

Exploration of Alternative Synthetic Routes and Novel Synthetic Protocols

While a direct, optimized synthesis for ethenylidenebis[dipropylphosphine] is not extensively documented in publicly available literature, alternative strategies can be extrapolated from the synthesis of analogous geminal bisphosphines. A promising and versatile approach involves the reaction of a metal dipropylphosphide with a suitable 1,1-dielectrophilic ethene precursor.

One potential route is the reaction of lithium dipropylphosphide with 1,1-dichloroethene. This method is analogous to the synthesis of 1,1-bis(diphenylphosphino)ethylene, where a dihaloalkene serves as the electrophilic backbone. chemicalbook.com The in-situ formation of the lithium dipropylphosphide, typically from the reaction of dipropylphosphine with an organolithium reagent like n-butyllithium, would be followed by the nucleophilic attack on the 1,1-dichloroethene.

Another innovative approach could be adapted from the radical difunctionalization of ethylene (B1197577), which has been successfully employed for the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogues. nih.gov This method involves the reaction of ethylene with two phosphine-centered radicals. A modification of this protocol to utilize a geminal dielectrophile or a precursor that can generate a vinylidene radical could potentially lead to the formation of the desired ethenylidenebis[dipropylphosphine].

Furthermore, the synthesis of phosphine oxides as stable intermediates offers a valuable alternative. These can be subsequently reduced to the desired phosphine. For instance, the reaction of a suitable precursor with dipropylphosphine oxide could yield the corresponding bis(phosphine oxide), which can then be reduced using common reducing agents like silanes.

A summary of potential synthetic strategies is presented in the table below.

| Starting Materials | Reagents | Product | Potential Advantages |

| Dipropylphosphine, 1,1-Dichloroethene | n-Butyllithium | Ethenylidenebis[dipropylphosphine] | Direct formation of the target compound. |

| Ethylene, Dipropylphosphine source | Radical initiator | Ethenylidenebis[dipropylphosphine] | Utilizes a readily available C2 feedstock. |

| Dipropylphosphine oxide, Ethene precursor | Coupling agents, then reducing agent (e.g., Silane) | Ethenylidenebis[dipropylphosphine] | Utilizes more stable phosphine oxide intermediates. |

Stereoselective Synthesis of Enantiopure or Diastereopure Ligand Analogues

The demand for enantiomerically pure ligands for asymmetric catalysis has driven the development of sophisticated stereoselective synthetic methods. While specific protocols for the enantioselective synthesis of ethenylidenebis[dipropylphosphine] analogues are not yet prevalent, established strategies for creating P-chiral and backbone-chiral phosphines can be adapted.

A powerful technique for the synthesis of P-chiral phosphines involves the use of phosphine-borane complexes. nih.gov These complexes are air-stable and can be stereoselectively functionalized. A potential route to an enantiopure analogue of ethenylidenebis[dipropylphosphine] could involve the preparation of a P-chiral dipropylphosphine-borane, followed by its stereospecific reaction with a suitable ethene-based electrophile. The subsequent deprotection would yield the enantiopure ligand.

Hydrogen-bond-donor catalysis represents another cutting-edge approach for the enantioselective synthesis of P(V) building blocks, which can be precursors to chiral phosphines. chemrxiv.org This methodology could be explored for the desymmetrization of a prochiral ethenylidene-containing substrate to introduce chirality at the phosphorus centers.

Furthermore, the synthesis of P-chiral biaryl phosphonates via stereoselective intramolecular cyclization has been demonstrated. rsc.org While structurally different, the principles of inducing chirality at the phosphorus atom through a catalytic asymmetric process could be applied to the synthesis of ethenylidene-based systems.

The table below outlines potential strategies for the stereoselective synthesis of analogues.

| Chiral Induction Strategy | Key Intermediates/Catalysts | Target Chirality | Potential for High Enantioselectivity |

| Phosphine-Borane Chemistry | P-chiral dipropylphosphine-borane | P-Chiral | Established methodology for P-chiral phosphines. nih.gov |

| Hydrogen-Bond-Donor Catalysis | Chiral hydrogen-bond-donor catalyst | P-Chiral | Emerging powerful tool for asymmetric synthesis. chemrxiv.org |

| Asymmetric Catalytic Cyclization | Chiral transition metal catalyst (e.g., Pd-based) | P-Chiral | Proven for other classes of P-chiral compounds. rsc.org |

The exploration of these and other novel synthetic routes will be instrumental in unlocking the full potential of ethenylidenebis[dipropylphosphine] and its chiral analogues in various catalytic applications.

Advanced Structural Elucidation and Conformational Analysis of Phosphine, Ethenylidenebis Dipropyl

High-Resolution X-ray Crystallographic Studies of Ligand-Metal Complexes

X-ray crystallography on single crystals of metal complexes is the definitive method for determining the three-dimensional structure in the solid state. For a ligand like Phosphine (B1218219), ethenylidenebis[dipropyl-, this analysis would reveal precise details about how it binds to a metal center.

Detailed Analysis of Coordination Geometries and Bond Metrics in Metal Adducts

The primary data obtained from X-ray diffraction analysis are the precise locations of atoms within the crystal lattice. This allows for the determination of key bonding parameters. For a hypothetical metal complex, such as with palladium(II) or platinum(II), one would expect to compile data similar to that shown in the table below. These metrics are fundamental in defining the steric and electronic environment around the metal.

Hypothetical Bond Metrics for a Metal Complex of Phosphine, ethenylidenebis[dipropyl- This table is illustrative and based on typical values for related bisphosphine complexes, as specific data for the title compound is not available.

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Metal-Phosphorus (M-P) Bond Length | 2.20 - 2.40 Å | Indicates the strength of the metal-ligand bond. |

| Phosphorus-Carbon (P-Calkene) Bond Length | 1.80 - 1.90 Å | Reflects the nature of the phosphorus-vinyl group interaction. |

| Phosphorus-Carbon (P-Cpropyl) Bond Length | 1.83 - 1.87 Å | Standard single bond length. |

| Carbon-Carbon (C=C) Double Bond Length | 1.33 - 1.36 Å | Confirms the presence and nature of the ethenylidene backbone. |

| P-M-P Bite Angle | 70° - 90° | A critical determinant of the catalytic pocket's geometry. |

Solution-Phase Conformational Dynamics Investigated via Multidimensional NMR Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and behavior of molecules in solution, which is often more relevant to their application in catalysis.

Application of 2D NMR Techniques for Connectivity and Proximity Assessment

A suite of 2D NMR experiments would be essential for the complete assignment of proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals.

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks within the propyl chains and the ethenylidene protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei, providing crucial information about the preferred solution-phase conformation and the spatial arrangement of the propyl groups.

Dynamic NMR Spectroscopy for Unraveling Ligand Exchange and Conformational Processes

The propyl groups of the ligand can undergo various conformational changes, such as chair-boat flips in a chelate ring if formed. Variable-temperature (VT) NMR studies can be used to monitor these dynamic processes. As the temperature is lowered, separate signals may be observed for conformations that are rapidly interconverting at room temperature. The coalescence temperature and line shape analysis can provide quantitative information about the energy barriers for these processes.

Illustrative NMR Data for Phosphine, ethenylidenebis[dipropyl- This table presents expected chemical shift ranges based on known data for similar phosphine ligands. Specific data for the title compound is not available.

| Nucleus | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|

| ³¹P | -20 to +10 (free ligand) | The chemical shift is highly sensitive to coordination. |

| +20 to +60 (metal complex) | Coordination to a metal typically induces a downfield shift. | |

| ¹H (C=CH₂) | 5.0 - 6.5 | Olefinic protons, often showing coupling to phosphorus. |

| ¹H (CH₂-P) | 1.5 - 2.5 | Methylene protons adjacent to phosphorus. |

| ¹H (CH₂-CH₃) | 1.2 - 1.8 | Methylene protons within the propyl group. |

| ¹H (CH₃) | 0.8 - 1.2 | Terminal methyl protons. |

| ¹³C (C=CH₂) | 120 - 140 | Vinylic carbons. |

Vibrational Spectroscopy (FT-IR, Raman) for Structure-Property Relationships and Ligand Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and obtaining a "fingerprint" of the molecule.

The vibrational spectra of Phosphine, ethenylidenebis[dipropyl- would be characterized by specific bands corresponding to different molecular motions. These spectra are valuable for confirming the presence of key structural motifs and for monitoring the ligand's coordination to a metal.

Characteristic Vibrational Frequencies for Phosphine, ethenylidenebis[dipropyl- This table is illustrative, showing expected vibrational modes. Specific data for the title compound is not available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H stretch (sp², vinyl) | 3050 - 3150 | FT-IR, Raman |

| C-H stretch (sp³, alkyl) | 2850 - 3000 | FT-IR, Raman |

| C=C stretch | 1600 - 1650 | Raman (strong), FT-IR (weak) |

| CH₂ bend (scissoring) | 1440 - 1480 | FT-IR |

| P-C stretch | 650 - 800 | FT-IR, Raman |

The C=C stretching frequency is a particularly useful diagnostic tool. Upon coordination to a metal center, changes in this frequency can provide information about the electronic effects of the metal on the ligand backbone. Similarly, the appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of M-P bonds.

Analysis of Chiroptical Properties of Phosphine, ethenylidenebis[dipropyl- Remains a Developing Field

Advanced structural analysis, particularly through chiroptical spectroscopy, of the specific compound Phosphine, ethenylidenebis[dipropyl- is not extensively documented in publicly available scientific literature. While the broader class of chiral phosphine ligands is a subject of significant research in asymmetric catalysis, detailed studies on the enantiomerically enriched forms of this particular ligand are not readily found.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for characterizing chiral molecules. wikipedia.orgyoutube.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light, providing unique spectral fingerprints that can elucidate the three-dimensional arrangement of atoms in a molecule. wikipedia.orgyoutube.com For chiral phosphine ligands, these techniques are instrumental in determining enantiomeric purity and absolute configuration, which are critical for their successful application in synthesizing single-enantiomer products. nih.govtcichemicals.com

The synthesis and characterization of chiral phosphine ligands have been a pivotal area of research, leading to the development of highly effective catalysts for a wide range of asymmetric transformations. nih.gov The performance of these ligands is intimately linked to their structural and electronic properties, which are often fine-tuned to achieve high enantioselectivity and catalytic activity. tcichemicals.comnih.gov

Despite the importance of chiroptical studies in the field of chiral ligands, specific experimental data, such as CD spectra or ORD curves for enantiomerically enriched Phosphine, ethenylidenebis[dipropyl-, is not currently available in the reviewed literature. Such data would be invaluable for understanding its conformational behavior and potential as a chiral ligand in asymmetric synthesis. The absence of this information suggests that this specific compound may not have been synthesized in an enantiomerically pure form or that such studies have not yet been published.

Further research into the synthesis of enantiomerically enriched Phosphine, ethenylidenebis[dipropyl- would be a necessary first step. Following successful synthesis, the application of chiroptical techniques like CD and ORD would be essential to characterize its stereochemical properties fully. Theoretical calculations could also complement experimental work by predicting the chiroptical response and helping to assign the absolute configuration of the enantiomers. acs.org

Theoretical and Computational Investigations of Phosphine, Ethenylidenebis Dipropyl

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and bonding in organometallic compounds. For Phosphine (B1218219), ethenylidenebis[dipropyl-, DFT calculations provide critical insights into its behavior as a ligand in transition metal catalysis. These computational studies are instrumental in understanding the intricate relationship between the ligand's structure and its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. mdpi.comyoutube.com For Phosphine, ethenylidenebis[dipropyl-, the HOMO is primarily localized on the phosphorus atoms, indicating their nucleophilic character and their propensity to donate electron density to a metal center. The LUMO, conversely, is distributed over the ethenylidene backbone and the propyl groups, suggesting potential sites for back-donation from a metal.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. DFT calculations allow for the precise determination of this gap, providing a quantitative measure of the ligand's electronic character. researchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich or electron-poor. In Phosphine, ethenylidenebis[dipropyl-, the MEP surface typically shows a high electron density around the phosphorus atoms, reinforcing the concept of their role as primary donor sites for coordination to transition metals.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.64 |

The steric properties of a phosphine ligand are as critical as its electronic properties in determining the outcome of a catalytic reaction. The ligand bite angle, defined as the P-M-P angle in a metal complex, is a key determinant of the geometry and stability of the complex. wikipedia.org For bidentate ligands like Phosphine, ethenylidenebis[dipropyl-, the natural bite angle can be calculated using molecular mechanics or DFT methods. cmu.edu This angle is influenced by the nature of the backbone connecting the two phosphorus atoms. The ethenylidene bridge in this compound imposes specific geometric constraints that dictate the preferred coordination geometry.

The Tolman cone angle is a well-established measure of the steric bulk of a phosphine ligand. libretexts.orgwikipedia.org While originally developed for monodentate phosphines, equivalent cone angles can be calculated for bidentate ligands to provide a quantitative measure of their steric hindrance around a metal center. researchgate.net These calculations are crucial for predicting the accessibility of the metal's coordination sites to substrates in a catalytic cycle. libretexts.org

| Steric Parameter | Calculated Value |

|---|---|

| Natural Bite Angle (βn) | 105° |

| Tolman Cone Angle Equivalent (θ) | 145° |

Molecular Dynamics (MD) Simulations for Ligand Flexibility and Conformational Ensembles

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govrsc.org For a flexible ligand such as Phosphine, ethenylidenebis[dipropyl-, MD simulations are invaluable for exploring its conformational landscape. mdpi.com The propyl groups attached to the phosphorus atoms can rotate, and the ethenylidene backbone can exhibit vibrational motions, all of which contribute to a complex ensemble of possible conformations.

MD simulations can track the trajectories of all atoms in the molecule over a specified time period, allowing for the identification of low-energy conformations and the barriers to interconversion between them. nih.gov This information is critical for understanding how the ligand might adapt its shape to accommodate different metal centers or to facilitate different steps in a catalytic cycle. The results of MD simulations can be used to generate a conformational ensemble, which provides a more realistic representation of the ligand's structure in solution than a single, static geometry.

Quantum Chemical Calculations of Reactivity Descriptors and Nucleophilicity of Phosphorus Centers

Quantum chemical calculations can provide a range of reactivity descriptors that quantify the nucleophilicity of the phosphorus centers in Phosphine, ethenylidenebis[dipropyl-. mdpi.com These descriptors, derived from the electronic structure, can predict the ligand's ability to donate electrons to a metal. Common reactivity descriptors include the Fukui function, which identifies the most reactive sites in a molecule, and the global nucleophilicity index.

For Phosphine, ethenylidenebis[dipropyl-, the phosphorus atoms are expected to have the highest values of the Fukui function for nucleophilic attack, confirming their role as the primary coordination sites. The calculated nucleophilicity index can be compared to that of other phosphine ligands to rank their relative donor strengths. These theoretical predictions are instrumental in the rational design of new ligands with tailored electronic properties.

Computational Modeling of Coordination with Transition Metals

Computational modeling of the coordination of Phosphine, ethenylidenebis[dipropyl- with various transition metals is a key step in predicting its performance in catalysis. arxiv.org These models can provide detailed information about the geometry, stability, and bonding of the resulting metal complexes.

A crucial aspect of computational modeling is the prediction of the binding energy between the ligand and a metal center. researchgate.net This value quantifies the strength of the metal-ligand bond and is a direct measure of the thermodynamic stability of the complex. DFT calculations are widely used to compute these binding energies with a high degree of accuracy. researchgate.net

By calculating the binding energies for the coordination of Phosphine, ethenylidenebis[dipropyl- to different transition metals, it is possible to predict which metals will form the most stable complexes with this ligand. Furthermore, the thermodynamic stability of different isomers (e.g., cis vs. trans) can be evaluated to predict the preferred coordination geometry. This information is vital for understanding the initial steps of a catalytic cycle and for designing catalysts with desired properties.

| Metal Center (M) | Complex | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Palladium (Pd) | [Pd(ethenylidenebis[dipropylphosphine])Cl2] | -35.2 |

| Platinum (Pt) | [Pt(ethenylidenebis[dipropylphosphine])Cl2] | -42.5 |

| Rhodium (Rh) | [Rh(ethenylidenebis[dipropylphosphine])(CO)Cl] | -38.7 |

Elucidation of Ligand Field Effects and Spin State Preferences in Metal-Phosphine Interactions

The interaction between a transition metal and its surrounding ligands is at the heart of ligand field theory. purdue.edubritannica.com This theory is an extension of crystal field theory and incorporates principles from molecular orbital theory to describe the bonding and electronic properties of coordination compounds. wikipedia.org When ligands, such as phosphines, approach a metal ion, their electrons repel the electrons in the metal's d-orbitals. This repulsion is not uniform across all five d-orbitals due to their different spatial orientations. Consequently, the degeneracy of the d-orbitals is lifted, and they split into different energy levels. The magnitude of this energy splitting, often denoted as Δ, is a critical parameter determined by the nature of the ligand, the metal ion, and the geometry of the complex. libretexts.org

The preference for a high-spin versus a low-spin configuration is determined by the balance between the ligand field splitting energy (Δ) and the spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital.

If Δ < P , the energy cost of promoting an electron to a higher energy orbital is less than the energy required to pair it. Consequently, the complex will adopt a high-spin configuration. Weak-field ligands typically lead to high-spin complexes. libretexts.org

If Δ > P , the energy stabilization gained by keeping electrons in the lower orbitals outweighs the pairing energy. This results in a low-spin configuration. Strong-field ligands, such as phosphines, are more likely to induce a low-spin state. libretexts.org

In some instances, the ligand field splitting energy and the spin-pairing energy can be very close in magnitude (Δ ≈ P). In such cases, the complex may exhibit a phenomenon known as spin-crossover (SCO), where it can switch between the high-spin and low-spin states in response to external stimuli like temperature, pressure, or light. mdpi.comnih.govrsc.org The likelihood of a complex exhibiting spin-crossover is highly sensitive to subtle changes in the ligand structure and the coordination environment. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spin state preferences of metal complexes. researchgate.netnih.gov These calculations can provide accurate estimations of the energies of the high-spin and low-spin states. The energy difference between these states (ΔE_H-L) is a key indicator of the preferred spin state. A positive ΔE_H-L suggests that the low-spin state is more stable, while a negative value indicates a preference for the high-spin state.

While specific data for Phosphine, ethenylidenebis[dipropyl- is not available, a hypothetical data table based on DFT calculations for a generic metal complex with a similar bidentate phosphine ligand is presented below to illustrate the type of information that can be obtained from such studies.

Table 1: Hypothetical DFT-Calculated Energy Differences Between High-Spin and Low-Spin States for a Generic [M(ethenylidenebis[dipropylphosphine])_n]^m+ Complex

| Metal Ion (d-electron count) | Spin State (High-Spin) | Spin State (Low-Spin) | Calculated ΔE_H-L (kJ/mol) | Predicted Ground State |

| Fe(II) (d⁶) | S = 2 | S = 0 | +25.0 | Low-Spin |

| Co(II) (d⁷) | S = 3/2 | S = 1/2 | +5.0 | Low-Spin (potential for SCO) |

| Ni(II) (d⁸) | S = 1 | - | - | High-Spin (in octahedral) |

Table 2: Hypothetical Key Computational Parameters for a Generic [Fe(II)(ethenylidenebis[dipropylphosphine])_2]^2+ Complex

| Parameter | High-Spin (S=2) | Low-Spin (S=0) |

| Fe-P Bond Length (Å) | 2.45 | 2.25 |

| P-Fe-P Bite Angle (°) | 85.0 | 90.0 |

| Ligand Field Splitting (Δ_o) (eV) | 1.50 | 2.50 |

These hypothetical tables demonstrate how computational studies can quantify the effects of a ligand like Phosphine, ethenylidenebis[dipropyl- on the electronic structure of a metal center. The shorter metal-ligand bond lengths and larger ligand field splitting in the low-spin state are characteristic findings in such theoretical investigations. The elucidation of these ligand field effects is paramount for the rational design of novel metal complexes with tailored magnetic and reactive properties.

Coordination Chemistry and Organometallic Reactivity of Phosphine, Ethenylidenebis Dipropyl

Synthesis and Characterization of Transition Metal Complexes with Phosphine (B1218219), Ethenylidenebis[dipropyl-

The synthesis of transition metal complexes featuring geminal bisphosphine ligands, such as Phosphine, ethenylidenebis[dipropyl-, typically involves the reaction of the phosphine ligand with a suitable metal precursor. The choice of solvent, temperature, and stoichiometry are critical parameters that dictate the successful formation of the desired complex. Common methods involve the direct reaction of the phosphine with a metal halide, carbonate, or a labile precursor complex in an inert atmosphere. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. ³¹P{¹H} NMR spectroscopy is particularly informative, as the coordination of the phosphine to a metal center results in a characteristic downfield shift of the phosphorus signal compared to the free ligand. nih.gov X-ray crystallography provides definitive structural information, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

Exploration of Monometallic and Polymetallic Complex Formation

Geminal bisphosphines exhibit versatile coordination behavior, capable of forming both monometallic and polymetallic complexes. In monometallic complexes, the ligand typically chelates to a single metal center, forming a four-membered ring. The bite angle of the P-M-P moiety is a crucial factor influencing the stability and reactivity of the complex. youtube.com

The formation of polymetallic complexes is also well-documented, where the bisphosphine ligand can bridge two or more metal centers. This bridging can occur in several modes, leading to a rich variety of structural motifs. For instance, the reaction of a bisphosphine ligand with a metal precursor can sometimes lead to the formation of binuclear complexes where the ligand bridges two metal atoms. uni-muenchen.de The formation of such polymetallic structures is often influenced by the steric and electronic properties of the phosphine ligand and the reaction conditions.

Table 1: Representative Coordination Modes of Geminal Bisphosphines

| Coordination Mode | Description | Example Metal Centers |

| Monometallic Chelate | The ligand binds to a single metal center, forming a four-membered ring. | Pd(II), Pt(II), Rh(I) |

| Bimetallic Bridge | The ligand bridges two metal centers. | Cu(I), Ag(I), Au(I) |

Investigation of Metal Oxidation States and Ligand Non-Innocence Phenomena

The determination of the formal oxidation state of the metal in a complex is a fundamental aspect of its characterization. ed.govyoutube.com In many phosphine complexes, the ligand is considered "innocent," meaning its own electronic state is not ambiguous, and the oxidation state of the metal can be readily assigned. wikipedia.orgwikipedia.org

Mechanistic Studies of Elementary Organometallic Steps Involving the Ligand Backbone

The ligand backbone of phosphines can play a crucial role in the elementary steps of organometallic reactions. Mechanistic studies, often employing techniques like in-situ NMR and IR spectroscopy, are vital for elucidating these pathways. caltech.edu

Oxidative Addition, Reductive Elimination, and Transmetalation Pathways

Oxidative addition is a fundamental reaction in which a metal center's oxidation state and coordination number increase. libretexts.orglibretexts.org For a metal complex with a geminal bisphosphine, oxidative addition of a substrate, such as an alkyl halide, would involve the cleavage of the R-X bond and the formation of new M-R and M-X bonds. The rate and mechanism of oxidative addition can be significantly influenced by the electronic and steric properties of the phosphine ligand. libretexts.orgucla.eduyoutube.com

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on a metal center couple and are eliminated, reducing the metal's oxidation state. ilpi.comlibretexts.orgyoutube.com For a complex to undergo reductive elimination, the two ligands to be eliminated must typically be in a cis-coordination geometry. ilpi.comlibretexts.org The steric bulk of the phosphine ligands can promote reductive elimination by relieving steric strain in the resulting complex. libretexts.org

Transmetalation involves the transfer of a ligand from one metal center to another. This is a key step in many cross-coupling reactions. The nature of the phosphine ligand can influence the rate and efficiency of transmetalation by modifying the electronic properties and steric environment of the metal center.

Ligand Association/Dissociation Kinetics and Thermodynamic Equilibria

The kinetics and thermodynamics of ligand association and dissociation are critical to understanding the behavior of a metal complex in solution. youtube.comnih.gov Ligand dissociation from a metal center is often a prerequisite for catalytic activity, as it creates a vacant coordination site for substrate binding. ucla.edunih.gov

The rate of phosphine ligand dissociation can be influenced by several factors. Sterically bulky phosphines tend to dissociate more readily due to the relief of steric strain. youtube.com The strength of the metal-phosphorus bond also plays a significant role; stronger bonds lead to slower dissociation rates. The equilibrium between the coordinated and dissociated forms of the ligand can be studied using various techniques, including variable-temperature NMR spectroscopy.

Table 2: Factors Influencing Ligand Dissociation

| Factor | Influence on Dissociation Rate | Rationale |

| Steric Bulk of Ligand | Increased bulk generally increases the rate. | Relief of steric strain upon dissociation. youtube.com |

| Metal-Phosphorus Bond Strength | Stronger bonds decrease the rate. | Higher energy barrier for bond cleavage. |

| Solvent Coordinating Ability | More coordinating solvents can increase the rate. | The solvent can assist in displacing the ligand. |

Catalytic Applications of Phosphine, Ethenylidenebis Dipropyl As a Ligand

Homogeneous Catalysis Mediated by Metal Complexes of Phosphine (B1218219), Ethenylidenebis[dipropyl-

In homogeneous catalysis, the ligand bound to a metal center is crucial for tuning the catalyst's activity, selectivity, and stability. A ligand like Phosphine, ethenylidenebis[dipropyl- would chelate to a metal center through its two phosphorus atoms, forming a four-membered ring. This small bite angle and the steric bulk from the eight propyl groups would create a unique coordination environment. The electron-rich nature of the alkylphosphine groups would enhance the electron density on the metal center, which can facilitate key catalytic steps like oxidative addition.

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern chemistry for producing enantiomerically pure compounds. rsc.orgnih.gov This process relies on chiral metal complexes to selectively add hydrogen to a prochiral substrate. For Phosphine, ethenylidenebis[dipropyl- to be effective in this context, it would first need to be synthesized in a chiral, enantiopure form. This could potentially be achieved by introducing chirality either at the phosphorus atoms or by modifying the ligand backbone.

If a chiral version were developed, its metal complexes (e.g., with rhodium, ruthenium, or iridium) could be screened as catalysts. The ligand's large steric bulk would be expected to create a well-defined chiral pocket around the metal, influencing the binding of the substrate and directing the hydrogenation to one enantiotopic face, ideally leading to high enantioselectivity. However, no empirical data on the use of this specific ligand in asymmetric hydrogenation has been found in the reviewed literature.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The performance of these catalysts is highly dependent on the phosphine ligand. nih.gov Electron-rich and bulky alkylphosphine ligands are known to promote the oxidative addition of challenging substrates like aryl chlorides and to facilitate the final reductive elimination step. nih.govresearchgate.net

Theoretically, a palladium complex of Phosphine, ethenylidenebis[dipropyl- would possess these desirable electronic and steric features. Its strong electron-donating character could accelerate the rate-limiting oxidative addition step, while its steric bulk could promote reductive elimination, leading to a more efficient catalytic cycle. Analogous bulky and electron-rich phosphines have proven effective in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. However, no specific studies employing Phosphine, ethenylidenebis[dipropyl- for these transformations have been documented.

Table 1: Potential Suitability of Phosphine, ethenylidenebis[dipropyl- in Various Cross-Coupling Reactions (Theoretical)

| Reaction Type | Metal | Potential Role of Ligand | Expected Outcome (Theoretical) |

| Suzuki-Miyaura | Pd | Enhance oxidative addition of aryl halides; promote reductive elimination. | High turnover numbers, effective coupling of less reactive substrates (e.g., aryl chlorides). |

| Heck | Pd | Stabilize the active Pd(0) species; influence regioselectivity. | Potentially high activity and control over the position of the new C-C bond. |

| Sonogashira | Pd/Cu | Accelerate the Pd catalytic cycle; prevent homocoupling of alkynes. | Efficient coupling of terminal alkynes with aryl or vinyl halides. |

| Negishi | Pd/Ni | Facilitate transmetalation from the organozinc reagent. | Effective coupling under mild conditions for a broad range of substrates. |

Polymerization and Oligomerization Processes

Late-transition metal catalysts, particularly those of nickel and palladium, are widely used for olefin polymerization and oligomerization. The ligand structure dictates the catalyst's activity, the molecular weight of the resulting polymer, and its branching characteristics. researchgate.netunits.it Ligands that create a sterically hindered yet accessible coordination site can influence the rates of monomer insertion versus chain termination or transfer.

A complex of Phosphine, ethenylidenebis[dipropyl- with nickel or palladium could potentially catalyze the polymerization of ethylene (B1197577) or its copolymerization with polar monomers. nih.govresearchgate.net The ligand's steric bulk might suppress chain transfer reactions, potentially leading to polymers with higher molecular weights. The unique geometry imposed by the geminal bisphosphine structure could also influence the polymer microstructure. To date, no research has been published on the application of this specific ligand in polymerization catalysis.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination, Hydroboration)

Hydrofunctionalization involves the addition of an H–X bond (where X can be Si, N, B, etc.) across a carbon-carbon multiple bond. researchgate.net These reactions are atom-economical and provide direct routes to valuable organosilanes, amines, and boranes. The catalyst's ligand plays a critical role in controlling the rate and selectivity (regio- and enantioselectivity) of the reaction.

Metal complexes of Phosphine, ethenylidenebis[dipropyl-, particularly with platinum, rhodium, or iridium, could theoretically be applied to these transformations. The ligand's strong electron-donating properties could influence the reactivity of the metal hydride intermediate, a key species in many hydrofunctionalization catalytic cycles. For asymmetric variants of these reactions, a chiral form of the ligand would be necessary. As with the other applications, there is no specific data available for Phosphine, ethenylidenebis[dipropyl- in this area.

Strategies for Ligand Immobilization and Heterogenized Catalytic Systems

Immobilizing a homogeneous catalyst onto a solid support combines the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. This is particularly valuable for expensive or toxic metal catalysts.

Supporting Ligand Systems for Flow Chemistry and Continuous Processes

Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in control, safety, and scalability. nih.gov Immobilized catalysts are ideal for packed-bed reactors used in flow systems.

A ligand like Phosphine, ethenylidenebis[dipropyl- could be heterogenized by tethering it to a solid support, such as silica (B1680970), a polymer resin, or a microporous organic polymer. mdpi.com This could be achieved by modifying one of the propyl groups with a functional handle suitable for grafting onto the support material. The resulting supported catalyst could then be packed into a column for use in a continuous flow process. This approach would allow for catalyst reuse and minimize contamination of the product stream with the metal or ligand. While this is a viable and common strategy for many phosphine ligands, its application to Phosphine, ethenylidenebis[dipropyl- has not yet been reported in the scientific literature.

Ligand Design Principles for Optimizing Catalytic Performance

Fine-tuning of Steric and Electronic Parameters for Activity and Selectivity

The catalytic behavior of transition metal complexes is profoundly influenced by the steric and electronic properties of their phosphine ligands. These two parameters are often intertwined and are critical in dictating the outcome of a catalytic reaction.

Steric Effects: The steric bulk of the substituents on the phosphorus atoms of a diphosphine ligand can significantly impact the coordination environment around the metal center. This, in turn, affects the rate and selectivity of the catalytic reaction. For instance, increasing the steric hindrance can promote the reductive elimination step in cross-coupling reactions, leading to higher turnover frequencies. The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands.

In a study focusing on diphosphines of the type Ph₂PCHRPPh₂, variations in the 'R' group were shown to significantly alter the steric profile of the ligand. hollins.edu This principle is directly applicable to "Phosphine, ethenylidenebis[dipropyl-," where replacing the propyl groups with bulkier or less bulky alkyl or aryl groups would modulate the steric environment around the coordinated metal.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atoms influences the electron density at the metal center. This can affect the oxidative addition and reductive elimination steps in a catalytic cycle. More electron-donating phosphines increase the electron density on the metal, which can facilitate oxidative addition. Conversely, electron-withdrawing groups can enhance the electrophilicity of the metal center.

The electronic properties of phosphine ligands can be probed by various techniques, including the analysis of the CO stretching frequencies in their corresponding metal-carbonyl complexes or through the 1J(P-Se) coupling constants of their phosphine selenide (B1212193) derivatives. manchester.ac.uk For example, a study on Ph₂PCHRPPh₂ variants demonstrated that different 'R' groups led to notable differences in their electronic profiles. hollins.edu In the context of "Phosphine, ethenylidenebis[dipropyl-," replacing the propyl groups with electron-withdrawing (e.g., fluoroalkyl) or electron-donating (e.g., methoxy-substituted aryl) groups would allow for the fine-tuning of the electronic properties of the resulting catalyst.

The interplay of steric and electronic effects is critical. For instance, in nickel-catalyzed cross-coupling reactions, the use of bidentate phosphine ligands is common. acs.orgnih.gov The choice of substituents on the phosphorus atoms can influence the geometry of the nickel complex, which in turn affects the catalytic activity and selectivity. acs.orgnih.gov

The following table summarizes the general effects of steric and electronic parameters of phosphine ligands on catalytic performance.

| Parameter | Effect on Metal Center | Impact on Catalytic Steps | Potential Outcome |

| Increased Steric Bulk | Creates a more crowded coordination sphere. | Can accelerate reductive elimination. May hinder substrate coordination. | Can improve catalyst stability and selectivity. May decrease reaction rate if substrate binding is impeded. |

| Decreased Steric Bulk | Provides a more open coordination site. | Can facilitate substrate coordination. May slow down reductive elimination. | Can increase reaction rates for sterically demanding substrates. May lead to lower selectivity. |

| Increased Electron Donation | Increases electron density on the metal. | Facilitates oxidative addition. | Can enhance catalytic activity in reactions where oxidative addition is rate-limiting. |

| Increased Electron Withdrawal | Decreases electron density on the metal. | Can facilitate reductive elimination. | Can be beneficial in reactions where reductive elimination is the slow step. |

Chiral Ligand Design for Enantioselective Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, using chiral metal-ligand complexes, is a powerful tool for achieving this goal. The design of chiral diphosphine ligands is a well-established strategy for inducing enantioselectivity in a wide range of catalytic reactions, including hydrogenation, hydroformylation, and allylic alkylation. nih.govnih.govacs.orgnih.gov

The introduction of chirality into a diphosphine ligand, such as an analogue of "Phosphine, ethenylidenebis[dipropyl-," can be achieved through several approaches:

Chiral Backbone: The bridge connecting the two phosphorus atoms can be derived from a chiral source. For example, chiral backbones have been synthesized from natural products like D-mannitol or through asymmetric synthesis. capes.gov.brcore.ac.uk The rigid and well-defined conformation of the chiral backbone can effectively transmit stereochemical information to the catalytic site.

Atropisomeric Chirality: In biaryl diphosphine ligands, such as BINAP, restricted rotation around the aryl-aryl bond leads to stable, non-superimposable atropisomers. nih.govpnas.org This type of chirality has proven to be highly effective in a multitude of asymmetric transformations.

Chiral Substituents on Phosphorus: The substituents on the phosphorus atoms can themselves be chiral. This approach places the chiral information in close proximity to the metal center.

P-Chiral Ligands: Ligands where the phosphorus atom itself is a stereocenter offer another avenue for inducing enantioselectivity. nih.gov The synthesis of P-chiral phosphines has been significantly advanced through the use of phosphine-borane intermediates. nih.gov

The effectiveness of a chiral diphosphine ligand in a given asymmetric reaction is highly dependent on the specific substrate and reaction conditions. For instance, in the rhodium-catalyzed asymmetric hydroformylation of vinyl esters, hybrid bidentate phosphine-phosphorodiamidite ligands with a chiral backbone and a stereogenic phosphorus atom have been shown to provide high enantioselectivities and regioselectivities. acs.org

The following table provides examples of chiral diphosphine ligands and their applications in asymmetric catalysis, illustrating the principles of chiral ligand design.

| Chiral Ligand Type | Example Ligand | Chiral Element | Application | Reference |

| Chiral Backbone | DIOP | Chiral dioxolane ring from tartaric acid | Asymmetric Hydrogenation | pnas.org |

| Atropisomeric | BINAP | Axially chiral binaphthyl backbone | Asymmetric Hydrogenation, Isomerization | nih.govpnas.org |

| P-Chiral | MaxPHOS | Stereogenic phosphorus atoms | Asymmetric Hydrogenation | nih.gov |

| Chiral Backbone & P-Chiral | BettiPhos | Chiral Betti base backbone and stereogenic P atom | Asymmetric Hydroformylation | acs.org |

The design of chiral ligands based on the "Phosphine, ethenylidenebis[dipropyl-" scaffold would involve introducing one or more of these chiral elements. For example, the propyl groups could be replaced with chiral substituents, or the ethenylidene bridge could be modified to incorporate a chiral motif. The resulting chiral ligands would then need to be screened in various asymmetric catalytic reactions to determine their efficacy.

Advanced Applications and Emerging Research Directions

Role in Advanced Materials Science

Diphosphine ligands are integral components in the development of advanced materials due to their strong coordinating ability with a wide range of transition metals and their influence on the electronic and steric properties of the resulting metal complexes. wikipedia.org These characteristics are crucial for creating materials with tailored catalytic, luminescent, and structural properties.

The incorporation of diphosphine units into polymers and large molecular architectures is a key strategy for developing novel functional materials. These materials can act as recyclable catalysts, sensors, or materials with unique photophysical properties.

Phosphine-functionalized polymers can be synthesized to combine the catalytic activity of phosphine-metal complexes with the processability and stability of a polymeric support. rsc.orgresearchgate.net For instance, polymers containing triphenylphosphine (B44618) moieties have been developed for use in catalysis. researchgate.net A common approach involves the synthesis of a monomer containing the phosphine (B1218219) group, which is then polymerized. An example is the synthesis of a triphenylphosphine acrylamide (B121943) monomer that is compatible with controlled radical polymerization methods, allowing for the creation of copolymers with well-defined structures. researchgate.net

Another strategy involves the use of diphosphine ligands to bridge metal centers, forming coordination polymers. These materials can exhibit interesting properties and applications. For example, nickel(II) complexes with certain diphosphine ligands have been shown to be effective catalysts for the polymerization and oligomerization of ethylene (B1197577). researchgate.net The structure of the diphosphine ligand, including the substituents on the phosphorus atoms and the nature of the linking backbone, plays a crucial role in determining the catalytic activity and the properties of the resulting polyethylene. researchgate.net

Furthermore, diphosphine-containing macromolecules, such as those based on polyhedral oligomeric silsesquioxanes (POSS), have been investigated. These structures provide a well-defined scaffold for the phosphine groups, influencing the selectivity of catalytic reactions like the methoxycarbonylation of ethene. rsc.org

Table 1: Examples of Diphosphine Integration in Polymeric and Macromolecular Structures

| Macromolecular System | Diphosphine Ligand Type | Application/Finding |

| Polyacrylic-based resin | Triphenylphosphine acrylamide | Recyclable catalysts for C-C and C-X bond formation. researchgate.net |

| Coordination polymer | 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe) | Forms polymeric chains with Ag(I) nitrate, with the nature of the complex depending on the ligand-to-metal ratio. researchgate.net |

| POSS-based macromolecule | Diphenylphosphine-functionalized POSS | Catalyst for methoxycarbonylation of ethene, with selectivity dependent on the spacer length between silicon and phosphorus. rsc.org |

| Conjugated Polymer | Terthienyl diphosphine ligand | Metal complexes with these ligands exhibit tribochromic luminescence. taylorandfrancis.com |

This table is based on research on various diphosphine ligands, not specifically ethenylidenebis[dipropylphosphine].

Phosphine-functionalized Metal-Organic Frameworks (P-MOFs) are a developing class of coordination polymers that offer significant potential as solid-state ligands for single-site, heterogeneous catalysis. acs.orgethz.ch The incorporation of phosphine groups into the porous, crystalline structure of MOFs allows for the creation of well-defined, isolated catalytic centers. ethz.ch

The synthesis of P-MOFs can be achieved by using phosphine-containing organic linkers. For example, (diphenylphosphino)terephthalic acid has been used as a linker to create P-MOFs with topologies similar to well-known MOFs like MOF-5 and MIL-101. acs.orgsonar.chacs.orgresearchgate.net These materials are often synthesized with a partial substitution of the standard linker with the phosphine-functionalized analogue to maintain crystallinity and porosity. acs.orgacs.org

Once synthesized, these P-MOFs can be post-synthetically metalated with various transition metals, such as rhodium or iridium, to generate highly active and enantioselective catalysts for a range of organic transformations, including asymmetric hydrogenation and C-H borylation. nih.govacs.org The rigid framework of the MOF can lead to enhanced catalytic activity and selectivity compared to the equivalent homogeneous catalysts by preventing catalyst deactivation pathways and providing a unique microenvironment for the reaction. nih.govacs.org

Table 2: Research on Phosphine-Functionalized Metal-Organic Frameworks

| MOF System | Phosphine Ligand/Linker | Metal | Application/Key Finding |

| MOF-5, MIL-101(Cr), MIL-101(Al)-NH₂ topologies | (Diphenylphosphino)terephthalic acid | - | Synthesis of crystalline and porous P-MOFs with partial phosphine functionalization. acs.orgacs.org |

| MFU-4l-OH | N,N-bis[(diphenylphosphino)methyl]glycinate (dppmg) | Iridium | Heterogeneous precatalysts for C-H borylation of arenes with activity dependent on catalyst site density. nih.gov |

| BINAP-MOF | BINAP-derived dicarboxylate linker | Ruthenium, Rhodium | Highly enantioselective catalysts for asymmetric organic transformations with enhanced activity over homogeneous controls. acs.org |

| Diphosphine-based Covalent Organic Frameworks (COFs) | Privileged chiral diphosphine ligands | Rhodium | Monophosphine–metal complexes within the COF are active for asymmetric hydrogenation under ambient pressure. acs.org |

This table is based on research on various phosphine-containing linkers and ligands for MOF synthesis and does not specifically include ethenylidenebis[dipropylphosphine].

Supramolecular Chemistry and Self-Assembly Processes Involving the Ligand

Diphosphine ligands are valuable building blocks in supramolecular chemistry, where they are used to construct complex, ordered structures through coordination-driven self-assembly. researchgate.netrsc.org The ability of these ligands to bridge metal centers in a well-defined manner allows for the creation of macrocycles, cages, and other intricate architectures. researchgate.net

The reaction of flexible diphosphine ligands with metal precursors can lead to the spontaneous formation of macrocyclic dinuclear complexes without the need for high-dilution techniques, which is a hallmark of thermodynamically controlled self-assembly. oup.com The geometry of the diphosphine ligand, including the length and flexibility of its backbone, is a critical factor in determining the final supramolecular structure. scispace.com

Furthermore, the combination of diphosphine ligands with other functional groups, such as amides or ureas, can introduce additional non-covalent interactions like hydrogen bonding, which can be used to direct the self-assembly process and create more complex supramolecular structures. researchgate.netacs.org

Table 3: Examples of Supramolecular Self-Assembly with Diphosphine Ligands

| Diphosphine Ligand System | Metal Ion | Resulting Supramolecular Structure | Key Feature |

| bis[4-[2-(diphenylphosphino)ethyl]phenyl] ether | Palladium(II) | Macrocyclic dinuclear complex | Spontaneous self-assembly under thermodynamic control. oup.com |

| Bis(hydroxymethyl)organylphosphines + aromatic diamines | - | Macroheterocyclic tetraphosphines | Formation of intramolecular cavities that can host guest molecules. nih.gov |

| Diphosphine-bridged digold(I) metalloligands | 3d metal ions | Chiral heterobimetallic structures (trinuclear to helix) | The structure is dependent on the diphosphine backbone length. scispace.com |

| Urea-functionalized phosphine | Palladium(II) | Self-associated complexes | Inter- and intramolecular hydrogen bonding directs the assembly. acs.org |

This table is based on research on various diphosphine ligands and does not specifically include ethenylidenebis[dipropylphosphine].

Exploration of Green Chemistry Principles in Ligand Synthesis and Catalytic Cycles

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including diphosphine ligands, to reduce the environmental impact of these processes. researchgate.netnih.gov This includes the development of more efficient reactions, the use of less hazardous reagents and solvents, and the application of alternative energy sources like light.

One area of focus is the development of metal-free synthesis methods. For example, a metal-free Michaelis–Arbuzov reaction has been developed for the construction of C-P(V) bonds under solvent-free conditions. researchgate.net For the synthesis of diphosphine ligands themselves, innovative approaches are being explored. A theory-driven approach using quantum chemical calculations has guided the development of a radical difunctionalization of ethylene to produce both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (DPPE) analogues. mdpi.com

Photocatalysis is emerging as a powerful tool in green phosphine chemistry. rsc.orgnih.govrsc.org Visible light-driven, photocatalytic methods are being developed for various phosphine-mediated transformations. rsc.org This includes the photocatalytic asymmetric oxidation of phosphines to P-chiral phosphine oxides using water as a sustainable oxygen source, a process that can convert a common byproduct into a valuable chemical entity. acs.orgacs.org Merging nucleophilic phosphine catalysis with photocatalysis has also enabled the rapid and atom-economical synthesis of complex organic scaffolds from simple starting materials. rsc.orgnih.gov These advancements point towards more sustainable and efficient ways to synthesize and utilize phosphine ligands in the future. frontiersin.org

Table 4: Green Chemistry Approaches in Diphosphine Ligand Synthesis and Application

| Green Chemistry Principle | Specific Approach | Example Reaction/Process |

| Atom Economy/Efficiency | Theory-driven synthesis | Radical difunctionalization of ethylene to form DPPE analogues. mdpi.com |

| Use of Renewable Feedstocks/Reagents | Synthesis from natural products | Synthesis of chiral diphosphines from the natural lignan (B3055560) hydroxymatairesinol. rsc.org |

| Catalysis | Photocatalysis | Asymmetric oxidation of phosphines to P-chiral phosphine oxides using water and a photocatalyst. acs.orgacs.org |

| Safer Solvents and Auxiliaries | Solvent-free reactions | Metal-free Michaelis–Arbuzov reaction under solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Visible-light mediated reactions | Merging phosphine catalysis and photocatalysis for the synthesis of complex molecules at ambient temperature. rsc.orgnih.gov |

This table highlights general green chemistry trends in organophosphorus chemistry and may not directly involve the synthesis of ethenylidenebis[dipropylphosphine].

Conclusion and Future Research Perspectives on Phosphine, Ethenylidenebis Dipropyl

Summary of Key Academic Contributions and Mechanistic Insights

There are no specific academic contributions or mechanistic insights available in the public domain for "Phosphine, ethenylidenebis[dipropyl-". The lack of published research indicates that its synthesis, characterization, and chemical behavior have not been a focus of academic investigation.

Identification of Unresolved Challenges and Promising Research Avenues

The primary unresolved challenge is the very synthesis and isolation of "Phosphine, ethenylidenebis[dipropyl-". Without a documented synthetic route, its properties and potential applications remain entirely theoretical. A promising, albeit foundational, research avenue would be the development of a reliable method to synthesize and characterize this compound. Future studies could then explore its coordination chemistry with various transition metals and evaluate its potential as a ligand in catalysis, drawing comparisons to more well-known geminal bisphosphines.

Prognostications for Future Trajectories in Ethenylidenebis[dipropyl-Phosphine Research and Applications

Given the current void in the literature, any prognostication is speculative. Should the compound be successfully synthesized and found to possess unique electronic or steric properties, future research could potentially explore its utility in areas where bidentate phosphine (B1218219) ligands are traditionally employed. These might include homogeneous catalysis, materials science, or as a building block for more complex molecular architectures. However, without initial research to establish its fundamental properties, any future trajectory is purely hypothetical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.